3-Fluoro-4-(methylsulfamoyl)benzoic acid

Description

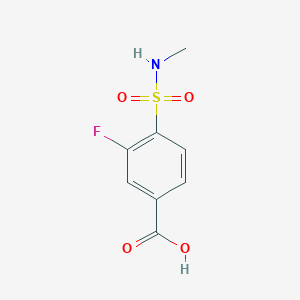

3-Fluoro-4-(methylsulfamoyl)benzoic acid is a fluorinated benzoic acid derivative featuring a methylsulfamoyl (-SO₂NHCH₃) group at the 4-position and a fluorine atom at the 3-position of the aromatic ring. For instance:

- 4-Fluoro-3-(methylsulfamoyl)benzoic acid (50a): A positional isomer with fluorine at the 4-position and methylsulfamoyl at the 3-position, synthesized via methods described by Savardi et al. .

- 3-Fluoro-4-(methylsulfonyl)benzoic acid: A variant with a sulfonyl (-SO₂CH₃) instead of sulfamoyl group (CAS 185945-88-4, purity 95%) .

Properties

IUPAC Name |

3-fluoro-4-(methylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-10-15(13,14)7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYOPTGXLWIBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 3-Fluoro-4-(methylsulfonyl)benzaldehyde

One of the most well-documented methods involves the oxidation of 3-fluoro-4-(methylsulfonyl)benzaldehyde to the corresponding benzoic acid derivative. This method achieves high yield and purity through controlled reaction conditions:

- Starting Material: 3-fluoro-4-(methylsulfonyl)benzaldehyde

- Oxidizing Agents: Sodium chlorite (NaClO2) in the presence of hydrogen peroxide (H2O2)

- Buffer System: Sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O) and concentrated hydrochloric acid (HCl)

- Solvent: Acetonitrile (CH3CN) and water mixture

- Temperature: Reaction initiated at 0 °C, then stirred at room temperature for 5 hours

- Workup: Solvent removal, filtration of precipitated product, acidification to precipitate remaining product

- Yield: Approximately 99%

- Physical Form: White powder

- Characterization: Melting point and ^1H NMR consistent with the desired product

Reaction Scheme Summary:

$$

\text{3-fluoro-4-(methylsulfonyl)benzaldehyde} \xrightarrow[\text{NaClO}2, \text{H}2\text{O}2]{\text{buffer, CH}3\text{CN, 0-20 °C}} \text{3-fluoro-4-(methylsulfonyl)benzoic acid}

$$

This method is noted for its efficiency and reproducibility in laboratory-scale synthesis.

Introduction of Fluorine and Methylsulfamoyl Groups via Nucleophilic Aromatic Substitution and Sulfonation

Another synthetic approach involves the stepwise introduction of the fluorine atom and the methylsulfamoyl group onto a benzoic acid derivative:

- Fluorination: Achieved through nucleophilic aromatic substitution, where a fluorine atom is introduced onto the aromatic ring, often starting from a halogenated benzoic acid precursor.

- Methylsulfamoylation: The methylsulfamoyl group is introduced through sulfonation reactions, typically involving reagents such as methylamine and sulfur trioxide or related sulfonating agents.

This method is adaptable for industrial-scale synthesis and may utilize continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reagent concentration for high yield and purity.

Detailed Reaction Conditions and Parameters

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Oxidation of aldehyde | NaClO2 (7.21 g), H2O2 (35%, 9.7 mL), NaH2PO4·H2O (1.86 g), HCl (1.2 mL), CH3CN (105 mL), water (various volumes) | Reaction at 0 °C to room temperature, 5 h stirring |

| Workup | Solvent removal to half volume, filtration, acidification with concentrated HCl | Precipitation of product, drying at 45 °C |

| Yield | 99% | High purity white powder obtained |

Research Findings and Analytical Characterization

- Physical Properties: The product obtained is a white powder with melting points and ^1H NMR spectra consistent with the expected structure.

- Purity: The described oxidation method ensures high purity, suitable for further chemical transformations or biological testing.

- Scalability: The reaction conditions are mild and can be scaled up with appropriate control of temperature and reagent addition rates.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Application Scope |

|---|---|---|---|

| Oxidation of 3-fluoro-4-(methylsulfonyl)benzaldehyde | High yield (99%), straightforward, mild conditions | Requires preparation of aldehyde precursor | Laboratory and pilot scale synthesis |

| Nucleophilic aromatic substitution + sulfonation | Flexible for introducing substituents, suitable for industrial scale | Multi-step, requires control of reagents | Large-scale industrial production |

The preparation of 3-Fluoro-4-(methylsulfamoyl)benzoic acid is primarily achieved through oxidation of the corresponding aldehyde precursor or via stepwise functional group introduction on benzoic acid derivatives. The oxidation method using sodium chlorite and hydrogen peroxide under buffered conditions is highly efficient, yielding the product in 99% yield with high purity. Industrial methods focus on optimized conditions for large-scale synthesis, often employing nucleophilic aromatic substitution and sulfonation reactions. These methods provide reliable access to this compound for pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. For example, in a reaction with sodium hydride (NaH) in dimethylformamide (DMF), the fluorine can be displaced by nucleophiles like alcohols or amines. A related compound, 2-fluoro-5-(N-methylsulfamoyl)benzoic acid, achieved a 36% yield in a substitution reaction using NaH in DMF at 0°C, followed by room-temperature stirring .

Key Conditions :

-

Reagents : NaH, DMF

-

Temperature : 0°C → room temperature

Esterification and Amide Formation

The carboxylic acid group readily participates in esterification and amide coupling. In a protocol adapted from hydroxamic acid synthesis, the carboxylic acid reacts with hydroxylamine derivatives using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCi) in DMF .

Example Reaction :

Data Table :

| Reaction Type | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | HOBt, EDCi, DMF, N-methylmorpholine | 83–95% |

| Amide Coupling | HOBt, EDCi, tetrahydrofuran (THF) | ~80% |

Reductive Amination

The methylsulfamoyl group facilitates reductive amination when reacting with aldehydes. For instance, 4-formylcinnamic acid underwent reductive amination with a fluorinated benzoic acid derivative in methanol, yielding a 95% product after sodium borohydride reduction .

Conditions :

-

Reagents : NaBH, MeOH

-

Temperature : Reflux → 0°C

Condensation Reactions

The compound participates in condensation with hydrazine derivatives. In a synthesis of phthalazinone scaffolds, a related fluorobenzoic acid reacted with hydrazine hydrate in tetrahydrofuran (THF), achieving an 83% yield under acidic conditions .

Mechanism :

Comparative Reactivity Table

Mechanistic Insights

-

Fluorine Substitution : The electron-withdrawing nature of the sulfamoyl group activates the aromatic ring for nucleophilic attack.

-

Esterification : Activation of the carboxylic acid via HOBt/EDCi enables efficient coupling with alcohols or amines .

-

Reduction : Sodium borohydride selectively reduces imine intermediates without affecting the sulfamoyl group .

Scientific Research Applications

Chemistry

3-Fluoro-4-(methylsulfamoyl)benzoic acid serves as a building block in organic synthesis , facilitating the preparation of more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Substitution Reactions

- Oxidation and Reduction

- Esterification

Biology

In biological research, this compound is being investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets. The fluorine atom enhances binding affinity to enzymes or receptors, while the methylsulfamoyl group modulates solubility and reactivity.

Medicine

The compound has shown promising therapeutic properties:

- Anti-inflammatory Activity: Studies indicate its ability to inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions like arthritis.

- Antimicrobial Properties: Derivatives of this compound have demonstrated effectiveness in inhibiting bacterial growth.

- Neurodevelopmental Disorders: It has been identified as a selective inhibitor of the NKCC1 transporter, which is significant for neuronal function and could be beneficial in treating disorders such as autism and epilepsy.

Case Studies

1. Neurodevelopmental Disorders:

Research involving mouse models has shown that 3-Fluoro-4-(methylsulfamoyl)benzoic acid effectively inhibits the NKCC1 transporter, leading to improved chloride ion homeostasis within neurons. This suggests potential applications in treating neurodevelopmental disorders.

2. Cancer Therapy:

Preliminary investigations have indicated that this compound can inhibit transcription factors associated with tumor growth, positioning it as a candidate for further development in oncology.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of inflammatory markers | |

| NKCC1 Inhibition | Improved neuronal function | |

| Cancer Inhibition | Suppression of tumor growth factors |

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfamoyl group can modulate its solubility and reactivity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogues include substituent positions, functional groups, and alkyl chain modifications. These variations influence physicochemical properties and biological interactions.

Physicochemical Properties

- Lipophilicity: Alkylamino derivatives (e.g., compounds 19, 20 in ) exhibit increased logP values due to hydrophobic chains, whereas sulfamoyl/sulfonyl groups enhance polarity .

- Melting Points : Sulfonyl variants (e.g., 3-Fluoro-4-(methylsulfonyl)benzoic acid) show higher melting points (174–179°C) compared to sulfamoyl analogues, reflecting stronger crystal lattice interactions .

- Solubility : Compounds with polar groups (e.g., -SO₂NH₂, -COOH) demonstrate better aqueous solubility, while long-chain alkyl or aryl substituents (e.g., hexadecyloxy, naphthalenyl) reduce it .

Biological Activity

3-Fluoro-4-(methylsulfamoyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

3-Fluoro-4-(methylsulfamoyl)benzoic acid features a fluorine atom and a methylsulfamoyl group, which enhance its reactivity and biological activity. The compound can undergo various chemical reactions, including:

- Substitution Reactions : It can participate in nucleophilic aromatic substitutions.

- Oxidation and Reduction : The methylsulfamoyl group allows for redox reactions.

- Esterification : The carboxylic acid group can form esters, useful in organic synthesis .

The biological activity of 3-Fluoro-4-(methylsulfamoyl)benzoic acid is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances binding affinity to enzymes or receptors, while the methylsulfamoyl group modulates solubility and reactivity . This compound has been identified as a selective inhibitor of the NKCC1 transporter, which plays a crucial role in neuronal function and is implicated in various neurodevelopmental disorders .

Antimicrobial and Anti-inflammatory Properties

Research indicates that 3-Fluoro-4-(methylsulfamoyl)benzoic acid exhibits antimicrobial and anti-inflammatory activities. Studies have shown that derivatives of this compound can inhibit bacterial growth and reduce inflammation in cellular models . The compound's ability to inhibit key enzymes involved in inflammatory pathways suggests its potential as a therapeutic agent for conditions such as arthritis and other inflammatory diseases .

Case Studies

- Neurodevelopmental Disorders : In studies involving mouse models, the compound demonstrated significant efficacy as an NKCC1 inhibitor, leading to improvements in chloride ion homeostasis within neurons. This suggests potential applications in treating disorders such as autism and epilepsy .

- Cancer Therapy : Preliminary investigations into the compound's role in cancer treatment have indicated its ability to inhibit transcription factors associated with tumor growth. This positions it as a candidate for further development in oncology .

Table 1: Summary of Biological Activities

Table 2: Chemical Reactions Involving 3-Fluoro-4-(methylsulfamoyl)benzoic Acid

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | Substitution with nucleophiles | Sodium fluoride, DMSO |

| Oxidation | Formation of sulfonic acids or sulfoxides | KMnO4, CrO3 |

| Esterification | Formation of esters from carboxylic acid | Thionyl chloride, alcohols |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for regioselective introduction of the methylsulfamoyl group into 3-fluorobenzoic acid derivatives?

- Methodology : Use nucleophilic aromatic substitution (NAS) at the 4-position of 3-fluorobenzoic acid precursors. Protect the carboxylic acid group with methyl or ethyl esters to prevent unwanted side reactions. Employ methylsulfamoyl chloride or methylsulfamide derivatives under controlled pH (7–9) to ensure selective substitution. Post-reaction, hydrolyze the ester to regenerate the carboxylic acid .

Q. Which analytical techniques are critical for confirming structural integrity and purity of 3-Fluoro-4-(methylsulfamoyl)benzoic acid?

- Methodology :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities .

- NMR : Analyze and spectra to confirm fluorine retention and sulfamoyl group integration. NMR verifies carboxylate and aromatic ring substitution .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 233.03 [M-H]) validates molecular weight and fragmentation patterns .

Q. How can researchers ensure stability of 3-Fluoro-4-(methylsulfamoyl)benzoic acid under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Store the compound in airtight containers under inert gas (N) at -20°C to prevent hydrolysis of the sulfamoyl group. Monitor degradation products like 3-fluoro-4-hydroxybenzoic acid via LC-MS .

Advanced Research Questions

Q. How can AI-driven retrosynthesis tools optimize the synthetic route for 3-Fluoro-4-(methylsulfamoyl)benzoic acid?

- Methodology : Apply Template_relevance models (e.g., Reaxys, Pistachio) to predict feasible one-step pathways. Prioritize routes using methylsulfamoyl chloride as the sulfamoyl donor and 3-fluoro-4-aminobenzoic acid as a precursor. Validate computationally predicted yields (e.g., 60–85%) with small-scale reactions .

Q. What experimental approaches elucidate the methylsulfamoyl group’s role in modulating retinoic acid receptor gamma (RARγ) activity?

- Methodology :

- Competitive Binding Assays : Use -labeled retinoic acid and recombinant RARγ to measure displacement by the compound. Compare IC values with non-sulfamoyl analogs to assess affinity enhancements .

- Crystallography : Co-crystallize the compound with RARγ ligand-binding domains to map hydrogen bonding between the sulfamoyl group and Arg278/Arg316 residues .

Q. How can researchers resolve contradictions in reported sulfamoylation reaction yields (e.g., 40% vs. 75%)?

- Methodology : Systematically vary parameters:

- Solvent polarity : Test DMF vs. THF to optimize NAS efficiency.

- Catalysts : Screen Lewis acids (e.g., ZnCl) to enhance electrophilicity.

- Temperature : Compare room temperature vs. 60°C reactions.

Use DoE (Design of Experiments) to identify critical factors and replicate high-yield conditions .

Q. What strategies mitigate fluorine displacement during methylsulfamoyl group installation?

- Methodology :

- Electronic Effects : Introduce electron-withdrawing groups (e.g., nitro) para to fluorine to reduce its lability.

- Protecting Groups : Temporarily convert the carboxylic acid to a tert-butyl ester to minimize steric hindrance and stabilize the aromatic ring during sulfamoylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.